SCH529074 -

SCH529074

Catalog Number: EVT-254495
CAS Number:
Molecular Formula: C31H36Cl2N6
Molecular Weight: 563.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SCH529074 is a small molecule identified and researched for its potential in reactivating mutant p53, a tumor suppressor protein. [] It belongs to a class of compounds known as p53 activators and is specifically studied for its ability to restore wild-type function to mutant p53, thereby suppressing tumor growth. [, ] SCH529074 is a valuable tool in scientific research, particularly in oncology and molecular biology, for investigating p53 function, identifying potential cancer therapies, and understanding the mechanisms of tumor suppression. [, , , , ]

Mechanism of Action

SCH529074 functions by binding directly to the DNA binding domain (DBD) of the p53 protein. [] This binding occurs with high specificity and affinity (1-2 μM). [] For mutant p53, SCH529074 acts as a chaperone, stabilizing its conformation and restoring its ability to bind to DNA, effectively reactivating its tumor suppressor functions. [, ] Additionally, SCH529074 inhibits the interaction between p53 and HDM2, a protein responsible for p53 degradation. [] This inhibition prevents HDM2-mediated ubiquitination of p53, leading to increased p53 levels and enhanced tumor suppression. [] Studies have demonstrated that SCH529074's growth inhibitory effects can also be p53-independent, suggesting alternative mechanisms of action are yet to be fully elucidated. []

Applications
  • Reactivating Mutant p53: SCH529074 demonstrates the ability to restore the wild-type function of various oncogenic mutant p53 proteins, including those with mutations commonly found in cancers. [, ] This reactivation leads to the restoration of p53's tumor-suppressive functions, such as cell cycle arrest and apoptosis induction. [, ]
  • Inhibiting HDM2-mediated Ubiquitination: SCH529074 binds to the p53 DBD and disrupts the interaction between p53 and HDM2, preventing p53 degradation and increasing its cellular levels. [] This inhibition enhances the tumor-suppressive effects of p53. []
  • Investigating p53 Signaling Pathways: Researchers utilize SCH529074 as a tool to study the intricate signaling pathways associated with p53. [] By observing the effects of SCH529074 on p53 activity and downstream targets, researchers gain insights into the molecular mechanisms governing p53 regulation and function. []
  • Developing Novel Cancer Therapies: The discovery and characterization of SCH529074 have spurred research into developing novel cancer therapies that target mutant p53. [, ] Scientists are exploring the potential of SCH529074 and similar compounds as lead molecules for designing more potent and selective p53 reactivators. [, ]

Real-world examples:

  • In glioblastoma cells, SCH529074 was used in conjunction with a split Renilla luciferase complementation molecular biosensor to monitor real-time changes in p53 folding and consequent therapeutic responses. [] This research highlights SCH529074's potential in preclinical studies for identifying effective drug combinations and evaluating their impact on p53 functionality.
  • Studies on non-small cell lung cancer cells demonstrated that SCH529074 induces cell cycle arrest, promotes apoptosis, and inhibits cell viability, even in cells lacking functional p53. [] These findings suggest potential therapeutic applications beyond solely targeting mutant p53.

PhiKan083

  • Compound Description: PhiKan083 is a small molecule that reactivates mutant p53 by stabilizing its conformation. It has been shown to restore wild-type p53 function in various cancer cell lines, including glioblastoma. []
  • Relevance: PhiKan083 and SCH529074 share a similar mechanism of action, both acting as chaperones to restore the wild-type conformation and function of mutant p53. Both compounds bind to the p53 DNA binding domain (DBD). []

PRIMA-1/APR-246

  • Compound Description: PRIMA-1 is a small molecule that is converted to methylene quinuclidinone (MQ) in cells. MQ binds to and reactivates mutant p53, leading to apoptosis. APR-246 is a more stable formulation of PRIMA-1 currently being investigated in clinical trials. []

CDB3

  • Compound Description: CDB3 is a peptide derived from the p53 binding protein 1 (53BP1) that specifically binds to the p53 DBD and restores wild-type conformation to mutant p53. []
  • Relevance: CDB3 and SCH529074 both target the p53 DBD to restore the activity of mutant p53. While CDB3 is a peptide, SCH529074 is a small molecule. Both act as chaperones to stabilize the p53 DBD. []

CP-31398

  • Compound Description: CP-31398 is a small molecule that binds to the p53 DBD and inhibits the aggregation of mutant p53. It has been shown to restore wild-type p53 function and induce apoptosis in cancer cells. []

NSC319726

  • Compound Description: NSC319726 is a small molecule that specifically targets and reactivates the R175H p53 mutant. It has been shown to decrease proliferation in cancer cells carrying this specific mutation. []

Properties

Product Name

SCH 529074

IUPAC Name

N-[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine

Molecular Formula

C31H36Cl2N6

Molecular Weight

563.6 g/mol

InChI

InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36)

InChI Key

NCAJLQDPTZBGJV-UHFFFAOYSA-N

SMILES

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Synonyms

N3-[2-[[4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine

Canonical SMILES

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.